molecular formula C10H17N3 B1442958 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine CAS No. 1250773-31-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1442958
CAS No.: 1250773-31-9
M. Wt: 179.26 g/mol
InChI Key: ASEORIJNAXUCCB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a pyrazole ring attached to a piperidine ring

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h6,10-11H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEORIJNAXUCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250773-31-9
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-diol
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylmethanone

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and piperidine rings allows for versatile reactivity and potential interactions with various biological targets .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is a compound of significant interest due to its diverse biological activities. This article explores its interactions with various biological targets, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a piperidine moiety, which contributes to its unique biological properties. Synthesis typically involves cyclization reactions, often using 3,5-dimethylpyrazole and piperidine in the presence of bases like sodium hydride or potassium carbonate. This method allows for the formation of the piperidine ring while incorporating the pyrazole structure.

Biological Activity Overview

This compound exhibits various biological activities through its interactions with enzymes and cellular processes. Key areas of activity include:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased acetylcholine levels in the nervous system. This mechanism may have implications for cognitive enhancement and neuroprotection against degenerative diseases.
  • Oxidative Stress Modulation : It has been observed to influence cellular oxidative stress levels by modulating reactive oxygen species (ROS) production, which can protect cells from oxidative damage.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound binds to specific enzymes such as acetylcholinesterase, inhibiting their activity and altering neurotransmitter dynamics.
  • Cell Signaling Pathways : It influences various signaling pathways, potentially affecting gene expression and metabolic processes within cells.
  • Molecular Binding : The pyrazole ring engages in hydrogen bonding and hydrophobic interactions with biological macromolecules, facilitating its biochemical activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels; potential cognitive benefits
Antioxidant ActivityModulates ROS production; protects against oxidative stress
Anticancer ActivityExhibits antiproliferative effects on various cancer cell lines

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound through its inhibition of acetylcholinesterase in models simulating neurodegenerative conditions. Increased acetylcholine levels were associated with improved cognitive function in animal models.

Case Study: Anticancer Properties

Research has demonstrated that derivatives containing the pyrazole scaffold exhibit significant anticancer activity across various cell lines, including breast and lung cancers. The structural characteristics of this compound contribute to its efficacy as an anticancer agent by inhibiting cell proliferation .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound sets it apart from other compounds with similar scaffolds. Below is a comparison table highlighting structural features and biological activities.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-diolPyrazole moiety; different alkyl chainModerate enzyme inhibition
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acidCombines amine and pyrazole structuresAnticancer activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acidSimilar pyrazole structure with carboxylic acid groupLimited neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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